molecular formula C13H10N4O2S B2602916 (5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine CAS No. 900135-63-9

(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine

Cat. No.: B2602916
CAS No.: 900135-63-9
M. Wt: 286.31
InChI Key: MXXMPQVVAKCAHT-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitroaniline with a thiazole derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction may proceed through a series of steps including nucleophilic substitution and cyclization to form the desired thiazolo[3,2-a]pyrimidine ring system.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine is unique due to its specific thiazolo[3,2-a]pyrimidine core and the presence of a nitrophenyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

7-methyl-N-(4-nitrophenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-9-8-12(16-6-7-20-13(16)14-9)15-10-2-4-11(5-3-10)17(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXMPQVVAKCAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=C(C=C2)[N+](=O)[O-])N3C=CSC3=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.